molecular formula C22H18N2O8 B1663057 PPIase-Parvulin Inhibitor CAS No. 64005-90-9

PPIase-Parvulin Inhibitor

Cat. No. B1663057
CAS RN: 64005-90-9
M. Wt: 438.4 g/mol
InChI Key: WNKQGFNIIHNGQM-UHFFFAOYSA-N
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Description

Peptidyl-prolyl isomerases (PPIases) assist in the folding of newly-synthesized proteins, regulating the stability, localization, and activity of mature proteins . PPIase-Parvulin Inhibitor is a cell-permeable inhibitor of the PPIases Pin1 and Pin4, with IC50s of 1.5 and 1.0 µM, respectively . It blocks the proliferation of cancer cells that overexpress Pin1 and Pin4 .


Synthesis Analysis

The synthesis of PPIase-Parvulin Inhibitor involves various parameters including host strains, culture media, isopropyl ß-D-1-thiogalactopyranoside concentration, post-induction incubation time and temperature . Proteins are efficiently expressed and purified to homogeneity and are subjected to a structural characterization .


Molecular Structure Analysis

The available protein structures of different PPIase across various domains were aligned to ascertain the structural variation in the catalytic site . The structural alignment of native PPIase proteins among various groups suggested that the apo-protein may have variable conformations but when bound to their specific inhibitors, they attain similar active site configuration .


Chemical Reactions Analysis

The chemical reactions involving PPIase-Parvulin Inhibitor are not well-documented in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of PPIase-Parvulin Inhibitor are not well-documented in the literature .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of the PPIase-Parvulin Inhibitor are the PPIases Pin1 and Pin4 . These targets play a crucial role in protein folding and regulating the function of a broad variety of proteins .

Mode of Action

The PPIase-Parvulin Inhibitor interacts with its targets, Pin1 and Pin4, by inhibiting their activity . This interaction results in changes in the conformation and function of proteins that these PPIases regulate .

Biochemical Pathways

The PPIase-Parvulin Inhibitor affects the pathways involving Pin1 and Pin4. These pathways are crucial for protein folding and function, and their disturbance can lead to various cellular dysfunctions . The inhibitor can also affect the transforming growth factor-β (TGF-β)/bone morphogenetic protein (BMP) signalling pathway, which is important in cellular maintenance and cell fate decisions .

Pharmacokinetics

It is known that the inhibitor is cell-permeable , which suggests it can be readily absorbed and distributed within the body.

Result of Action

The PPIase-Parvulin Inhibitor has been shown to have anticancer activity. It can inhibit the growth and proliferation of mouse embryonic fibroblasts (MEFs) . In addition, it can improve endothelial function and attenuate vascular remodeling in pulmonary hypertension by inhibiting TGF-β signaling .

Action Environment

The action of the PPIase-Parvulin Inhibitor can be influenced by various environmental factors. For example, the presence of other proteins or molecules can affect the inhibitor’s binding to its targets . .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

properties

IUPAC Name

ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKQGFNIIHNGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349244
Record name PPIase-Parvulin Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PPIase-Parvulin Inhibitor

CAS RN

64005-90-9
Record name PPIase-Parvulin Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[lmn][3,8]phenanthroline-2,7-diacetic acid, 1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-, 2,7-diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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